molecular formula C20H25NO2S B565686 rac-Rotigotine-d3 Methyl Ether Amide CAS No. 1246814-64-1

rac-Rotigotine-d3 Methyl Ether Amide

Cat. No. B565686
M. Wt: 346.503
InChI Key: ZFRSCAOJQBFSLV-FIBGUPNXSA-N
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Description

Rac-Rotigotine-d3 Methyl Ether Amide is an isotopically labelled intermediate in the production of labelled Rotigotine . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of rac-Rotigotine-d3 Methyl Ether Amide is C20H22D3NO2S . The IUPAC name is 3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide .


Physical And Chemical Properties Analysis

Rac-Rotigotine-d3 Methyl Ether Amide has a molecular weight of 346.50 . It is soluble in Chloroform, Dichloromethane, and Ether .

Scientific Research Applications

Twisted Amides in Synthesis

Research on twisted amides has shown the potential for unique reactivities and synthesis applications. For instance, Tröger's base twisted amides, similar in structure to rac-Rotigotine-d3 Methyl Ether Amide, have been utilized for the synthesis of rare crown ethers with inverted configurations, highlighting their potential in creating novel chemical structures (Artacho et al., 2012).

Amidation of Pharmaceutically Relevant Compounds

The process of direct amidation, particularly in the context of pharmaceuticals, is a significant area of research. Studies have demonstrated the effective use of B(OCH2CF3)3 in mediating amidation reactions for a wide range of carboxylic acids and amines, which could be relevant in the context of compounds like rac-Rotigotine-d3 Methyl Ether Amide (Karaluka et al., 2015).

Polymerization and Nanoparticle Stabilization

Another application is in the field of polymer chemistry. The polymerization of oligo(ethylene glycol methyl ether) methacrylate from multifunctional amides has been explored for stabilizing magnetite nanoparticles. This indicates the potential use of rac-Rotigotine-d3 Methyl Ether Amide in nanoparticle synthesis and stabilization (Kleine et al., 2014).

Synthesis of Rotigotine

Rotigotine, a drug used for Parkinson’s disease, involves key steps in its synthesis that are analogous to the chemical processes relevant to rac-Rotigotine-d3 Methyl Ether Amide. This includes asymmetric hydrogenation and amide reduction, showcasing the compound's relevance in pharmaceutical synthesis (Cobley et al., 2016).

properties

CAS RN

1246814-64-1

Product Name

rac-Rotigotine-d3 Methyl Ether Amide

Molecular Formula

C20H25NO2S

Molecular Weight

346.503

IUPAC Name

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3

InChI Key

ZFRSCAOJQBFSLV-FIBGUPNXSA-N

SMILES

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

synonyms

N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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